REACTION_CXSMILES
|
[CH2:1]([N:4]([C:11]1[C:12](Br)=[N:13][C:14]([F:17])=[CH:15][CH:16]=1)C(=O)C(F)(F)F)[CH:2]=[CH2:3].[Cl-].C([NH3+])CCC.C([NH3+])CCC.C([NH3+])CCC.C([NH3+])CCC.[Cl-].[Cl-].[Cl-].C(N(CC)CC)C>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:17][C:14]1[N:13]=[C:12]2[C:2]([CH3:3])=[CH:1][NH:4][C:11]2=[CH:16][CH:15]=1 |f:1.2.3.4.5.6.7.8,11.12.13|
|
Name
|
N-allyl-N-(2-bromo-6-fluoro-pyridin-3-yl)-2,2,2-trifluoro-acetamide
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(C(F)(F)F)=O)C=1C(=NC(=CC1)F)Br
|
Name
|
tetra(n-butylammonium) chloride
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[NH3+].C(CCC)[NH3+].C(CCC)[NH3+].C(CCC)[NH3+].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
94 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF is evaporated off
|
Type
|
ADDITION
|
Details
|
the residue is mixed with water (12 mL)
|
Type
|
ADDITION
|
Details
|
EtOAc (15 mL) is added
|
Type
|
STIRRING
|
Details
|
stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc (35 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-60% EtOAc in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=N1)C(=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |